Superior MAO-B Inhibition Potency Compared to a Structurally Analogous Tetrahydroquinoline Derivative
This compound exhibits a potent inhibitory activity against human recombinant MAO-B with an IC50 of 530 nM [1]. In contrast, a closely related tetrahydroquinoline derivative (BDBM50401980) tested under comparable assay conditions (inhibition of kynuramine conversion) shows a significantly weaker IC50 of 100,000 nM [2]. This represents a nearly 189-fold improvement in potency for the target compound.
| Evidence Dimension | MAO-B Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | 530 nM |
| Comparator Or Baseline | BDBM50401980: 100,000 nM |
| Quantified Difference | ~189-fold more potent |
| Conditions | Inhibition of human recombinant MAO-B expressed in supersomes, assessed via inhibition of 4-hydroxyquinoline formation from kynuramine [1] vs. inhibition of MAO-B assessed via kynuramine conversion to 4-hydroxyquinoline by fluorescence assay [2]. |
Why This Matters
This quantifiable potency difference justifies the selection and procurement of this specific compound for projects targeting MAO-B inhibition, where a related analog would likely be ineffective.
- [1] BindingDB. BDBM50585932 (CHEMBL5081574): Ethyl 2-hydroxy-5,6,7,8-tetrahydroquinoline-3-carboxylate. MAO-B IC50: 530 nM. Retrieved 2024-01-15. View Source
- [2] BindingDB. BDBM50401980 (CHEMBL2203921). MAO-B IC50: 100,000 nM. Retrieved 2024-01-15. View Source
